1-Carboxy-L-prolylglycine
Description
Structure
3D Structure
Properties
CAS No. |
5626-57-3 |
|---|---|
Molecular Formula |
C8H12N2O5 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(2S)-2-(carboxymethylcarbamoyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H12N2O5/c11-6(12)4-9-7(13)5-2-1-3-10(5)8(14)15/h5H,1-4H2,(H,9,13)(H,11,12)(H,14,15)/t5-/m0/s1 |
InChI Key |
ANXBRLPWUCKNRA-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Prolylglycine Structures
Cyclization after Enzymatic Decomposition
The formation of cyclic dipeptides, particularly those containing proline, is a significant area of research due to their unique structural and biological properties. semanticscholar.org One intriguing synthetic route involves the enzymatic decomposition of larger peptides, such as collagen, followed by the cyclization of the resulting peptide fragments. This process often leads to the formation of diketopiperazines, which are cyclic structures formed from two amino acids. researchgate.netavantorsciences.com
Research has demonstrated that the enzymatic hydrolysis of proteins can yield tripeptides with the sequence Gly-Pro-Y. mdpi.com These tripeptides can then undergo a subsequent heating step, which facilitates an intramolecular cyclization to produce the cyclic dipeptide cyclo(Gly-Pro). mdpi.comjst.go.jp This biotransformation strategy is considered an economically viable method for the large-scale synthesis of these compounds. mdpi.com
The efficiency of this cyclization has been shown to be notably higher when starting from a tripeptide (Gly-Pro-Y) compared to the dipeptide Gly-Pro. jst.go.jp For instance, the cyclization of Gly-Pro-Hyp and Gly-Pro-Ala demonstrates significantly greater yields of cyclo(Gly-Pro) than the direct cyclization of Gly-Pro. This suggests that the presence of a third amino acid residue facilitates the cyclization process. jst.go.jp The reaction is typically monitored and the products identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). semanticscholar.orgjst.go.jp
While the spontaneous cyclization of linear dipeptides like prolylglycine (B1581105) and glycylproline (B3032158) can occur, particularly in alkaline aqueous solutions, the yields can be influenced by the sequence of the amino acids. semanticscholar.orgresearchgate.netnih.gov Studies have shown that cyclo(Pro-Gly) is more readily formed from the linear dipeptide Gly-Pro than from Pro-Gly. semanticscholar.orgnih.gov Furthermore, the presence of agents like trimetaphosphate has been found to promote the amount of cyclic dipeptide formed. semanticscholar.org
Enzymes such as non-ribosomal peptide synthetases (NRPSs) are also known to be involved in the synthesis of cyclic dipeptides in fungi. nih.gov These enzymes can catalyze the condensation of two α-amino acids to form the cyclic ring system. nih.gov Additionally, prolyl endopeptidases are enzymes that cleave peptides at internal proline residues, playing a role in the maturation and degradation of peptide hormones and neuropeptides. nih.gov The interplay between such enzymatic activities and subsequent cyclization pathways highlights the complex chemistry surrounding prolylglycine and its derivatives.
Table 1: Cyclization Efficiency of Different Peptides to form cyclo(Gly-Pro)
Biological Biotransformation and Metabolic Pathways
In Vivo Metabolism of Prolylglycine (B1581105) Prodrugs
Prodrugs are inactive compounds that are metabolized into active drugs within the body. scitechnol.comnih.gov This strategy is often employed to enhance the bioavailability and delivery of a therapeutic agent. scitechnol.commagtech.com.cn In the context of prolylglycine, certain derivatives are designed as prodrugs that undergo biotransformation to release active metabolites.
A notable example of a prolylglycine-based prodrug is N-phenylacetyl-L-prolylglycine ethyl ester, also known as GVS-111 or Noopept. researchgate.netwikipedia.org Research in animal models has demonstrated that this compound is a prodrug for cyclo-prolylglycine. wikipedia.org Following intraperitoneal administration in rats, GVS-111 itself was not detected in the brain. Instead, a significant, 2.5-fold increase in the concentration of its metabolite, cyclo-prolylglycine, was observed in the brain one hour after administration. researchgate.net
The conversion of the prodrug to this cyclic dipeptide is facilitated by enzymes present in the body. researchgate.net In vitro studies have confirmed that cyclo-prolylglycine can be formed from GVS-111 in the presence of both plasma and brain enzymes. researchgate.net This biotransformation suggests that the therapeutic effects associated with the prodrug may be attributable to the endogenously formed cyclo-prolylglycine. researchgate.net
Table 1: In Vivo Metabolism of a Prolylglycine Prodrug (GVS-111) in Rats
| Compound | Observation in Rat Brain (1 hr post-administration) | In Vitro Transformation |
|---|---|---|
| GVS-111 | Not detected | N/A |
| Cyclo-prolylglycine | 2.5-fold increase in concentration researchgate.net | Formed in the presence of plasma and brain enzymes researchgate.net |
| Phenylacetic acid | Detected, but no significant change from control researchgate.net | Possible metabolite researchgate.net |
| Prolylglycine | Detected, but no significant change from control researchgate.net | Possible metabolite researchgate.net |
In addition to the primary cyclized metabolite, the metabolism of prolylglycine prodrugs can also yield linear metabolites. During the in vivo study of GVS-111, other potential metabolites, including phenylacetic acid and the linear dipeptide prolylglycine, were detected in rat brain samples. researchgate.net However, unlike cyclo-prolylglycine, their concentrations did not show a significant increase compared to control levels. researchgate.net Prolylglycine is a dipeptide composed of proline and glycine (B1666218) and is considered an incomplete breakdown product of protein catabolism. hmdb.ca
Enzymatic Degradation and Cleavage Mechanisms
The breakdown of prolylglycine and related peptides is governed by specific enzymatic and chemical processes. These mechanisms are crucial for the regulation and termination of the peptides' biological activity.
Enzymes located in the blood and central nervous system are key players in the metabolism of prolylglycine prodrugs. As established in vitro, enzymes within both plasma and brain tissue are capable of converting N-phenylacetyl-L-prolylglycine ethyl ester into cyclo-prolylglycine. researchgate.net The presence of these enzymatic activities in both the systemic circulation and the target organ highlights the complex pharmacokinetic pathway these compounds undergo. The unbound concentration ratio between plasma and brain is a method used to assess the extent of a drug's distribution into the central nervous system, which can be influenced by metabolism and transport mechanisms. nih.gov
The prolyl oligopeptidase (POP) family of enzymes plays a significant role in the degradation of proline-containing peptides. mostwiedzy.plnih.gov POP, also known as prolyl endopeptidase, is a cytosolic serine protease that is widely distributed, including in the brain. nih.govresearchgate.net This enzyme specifically hydrolyzes small peptides (typically shorter than 30 amino acids) at the C-terminal side of a proline residue. researchgate.netnih.gov
Given its substrate specificity, POP is a likely candidate for the enzymatic degradation of linear prolylglycine and other small peptides containing a proline residue. nih.gov The activity of POP can modulate the levels of various neuropeptides and hormones, and its inhibition has been explored as a therapeutic strategy for cognitive disorders. nih.gov
Table 2: Characteristics of Prolyl Oligopeptidase (POP)
| Characteristic | Description |
|---|---|
| Enzyme Class | Serine protease (EC 3.4.21.26) researchgate.netnih.gov |
| Location | Cytosolic enzyme, widely distributed in the body, including the brain nih.govresearchgate.net |
| Function | Hydrolyzes small (<30 amino acids), proline-containing peptides nih.gov |
| Cleavage Site | Carboxyl side of proline residues researchgate.net |
| Physiological Role | Modulation of neuropeptide and hormone levels nih.gov |
Beyond enzymatic degradation, peptide bonds, particularly those involving proline, are susceptible to cleavage through oxidative stress. nih.gov The hydroxyl radical (•OH), a highly reactive oxygen species, can induce the oxidative cleavage of prolyl peptides. nih.gov This process involves the oxidation of the proline residue itself, leading to the formation of a 2-pyrrolidone compound and subsequent scission of the peptide bond. nih.gov Studies have shown that this oxidative cleavage is a significant pathway for the degradation of proline-containing peptides, and can be mimicked by methods such as gamma-ray irradiation in the presence of oxygen. nih.govnih.gov This non-enzymatic degradation pathway is important for understanding how these peptides might be broken down under conditions of oxidative stress. rug.nl
Endogenous Occurrence and Catabolism of Prolylglycine
The dipeptide 1-Carboxy-L-prolylglycine, also known as prolyl-glycine (Pro-Gly), is an endogenous compound found in biological systems. Its presence and metabolic fate are intrinsically linked to the turnover of proteins and the activities of specific enzymatic pathways.
Endogenous Occurrence:
Prolylglycine is primarily derived from the breakdown of larger protein structures rich in proline and glycine residues. Two major sources of this dipeptide have been identified: the catabolism of connective tissue proteins and the hydrolysis of dietary proteins. researchgate.net
Collagen and Elastin (B1584352) Catabolism: The human body continuously remodels its connective tissues, a process that involves the breakdown of structural proteins like collagen and elastin. These proteins are notably rich in proline and glycine, and their degradation can release various di- and tripeptides, including prolyl-glycine. researchgate.net
Dietary Protein Hydrolysis: Proline-containing di- and tripeptides from the digestion of food proteins can be absorbed from the intestine into the bloodstream. researchgate.net Studies have shown that prolyl-glycine can be present in human plasma following the oral ingestion of elastin hydrolysates. frontiersin.org
Insulin-like Growth Factor-1 (IGF-1) Breakdown: Prolyl-glycine can also be generated from the breakdown of larger signaling peptides. For instance, the catabolism of Insulin-like Growth Factor-1 (IGF-1) can lead to the formation of Glycine-Proline-Glutamate, which is further processed to yield prolyl-glycine and its cyclized form, cycloprolylglycine. reddit.com
The concentration of prolyl-glycine has been detected in normal human serum, confirming its status as a naturally occurring dipeptide in the body. frontiersin.org
Catabolism of Prolylglycine:
The breakdown of this compound is a critical aspect of its metabolic pathway, primarily involving enzymatic hydrolysis into its constituent amino acids, L-proline and glycine.
The primary mechanism for the catabolism of dipeptides is hydrolysis by peptidases. However, prolyl-glycine exhibits a degree of resistance to certain peptidases. In vitro studies have indicated that L-prolyl-glycine is poorly hydrolyzed by brush border peptide hydrolases, which are enzymes located on the surface of intestinal cells. nih.gov This suggests that a portion of ingested or endogenously produced prolyl-glycine may be absorbed intact. nih.gov
Once in the bloodstream or within cells, prolyl-glycine can be broken down by other dipeptidases into L-proline and glycine. These amino acids then enter their respective metabolic pathways. youtube.com
Glycine Catabolism: Glycine can be catabolized via the glycine cleavage system, which converts it to pyruvate. youtube.com Pyruvate can then be utilized in various metabolic processes, including cellular respiration and gluconeogenesis. youtube.com
Proline Catabolism: L-proline is also catabolized, ultimately being converted to glutamate (B1630785), which can then enter the citric acid cycle.
The catabolism of prolyl-glycine is a key step in the recycling of amino acids and the regulation of its own biological activities. The relative resistance of the peptide bond in prolyl-glycine to certain hydrolases may contribute to its stability and bioavailability in the body. nih.gov
Research Findings on Prolylglycine Metabolism:
| Finding | Organism/System | Reference |
| Prolyl-glycine is poorly hydrolyzed by brush border peptide hydrolases in vitro. | Rat | nih.gov |
| Prolyl-glycine is detected in human plasma after oral ingestion of elastin hydrolysate. | Human | frontiersin.org |
| The dipeptide Pro-Gly can be synthesized by the enzyme L-amino acid ligase. | Pseudomonas syringae | nih.gov |
| Endogenous sources include the breakdown of collagen, elastin, and dietary proteins. | General | researchgate.net |
| Can be formed from the breakdown of Insulin-like Growth Factor-1 (IGF-1). | General | reddit.com |
| Influences the JAK2/STAT5 signaling pathway to promote IGF-1 expression and secretion in HepG2 cells. | Human (in vitro) | frontiersin.org |
Molecular Mechanisms and Cellular Interactions
Receptor Modulation and Activation
1-Carboxy-L-prolylglycine and its related compounds exert significant influence over key receptor systems within the central nervous system, particularly those involved in synaptic plasticity and neuronal survival.
The metabolite of N-phenylacetyl-L-prolylglycine ethyl ester, cycloprolylglycine, has been identified as an endogenous positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.gov In electrophysiological studies on isolated rat cerebellar Purkinje cells, cycloprolylglycine was shown to significantly enhance transmembrane AMPA currents. nih.gov At a physiological concentration of 10⁻⁶ M, it potentiated the AMPA receptor-mediated currents to 155% of the control. researchgate.net This positive modulation of AMPA receptors is a key mechanism thought to underlie the neuropsychotropic effects of the parent compound. researchgate.netnih.gov The activation of AMPA receptors is crucial for the vast majority of fast excitatory synaptic transmission in the brain. nih.gov
The neuroprotective effects of cycloprolylglycine are also dependent on the activation of the Tropomyosin receptor kinase B (TrkB). wikipedia.org TrkB is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin critical for neuronal survival, differentiation, and synaptic plasticity. nih.govmdpi.com Studies have shown that cycloprolylglycine increases the levels of BDNF in neuronal cell cultures under both normal and neurotoxic conditions. researchgate.net The activation of TrkB receptors, which can be found in the postsynaptic density, is consistent with a role for neurotrophins in regulating synaptic activity through direct postsynaptic mechanisms. nih.gov The functional interplay between AMPA and TrkB receptor activation appears to be a cornerstone of the compound's neuroprotective activity. wikipedia.org
There is a well-established synergistic interaction between the glutamatergic and cholinergic systems in the brain. nih.gov Excitatory amino acid (EAA) receptor agonists, including AMPA, have been demonstrated to potentiate the effects of cholinergic receptor agonists. nih.gov Specifically, microinjections of AMPA into the pontine reticular formation have been shown to significantly enhance the cataleptogenic effect of the cholinergic agonist carbachol. nih.gov This suggests that the modulation of AMPA receptors by compounds like cycloprolylglycine could, in turn, influence cholinergic neurotransmission, highlighting a complex interaction between these two critical systems. nih.gov This interplay is significant as both acetylcholine (B1216132) and glutamate (B1630785) can be released as co-transmitters in the central nervous system. ontosight.ai
Regulation of Gene Expression and Transcriptional Factors
Beyond direct receptor modulation, this compound derivatives can influence cellular function by altering gene expression through the modulation of key transcriptional factors.
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) has been demonstrated to selectively increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1). nih.govresearchgate.net HIF-1 is a heterodimeric transcription factor that plays a central role in the cellular response to hypoxia. nih.govnih.gov In vitro studies using HEK293 cells showed that Noopept at a concentration of 10 µM significantly enhanced HIF-1's DNA-binding activity, an effect not observed for other transcriptional factors such as CREB, NF-κB, or p53. nih.govresearchgate.net Furthermore, Noopept was found to produce an additional increase in HIF-1's DNA-binding activity even under conditions where HIF-1 was already stabilized by a hypoxia mimetic, cobalt chloride. nih.govresearchgate.net
The enhancement of HIF-1 activity by N-phenylacetyl-L-prolylglycine ethyl ester is proposed to occur through the inhibition of Prolyl Hydroxylase Domain 2 (PHD2). nih.govresearchgate.net PHD enzymes are critical regulators of HIF-1α, the oxygen-sensitive subunit of HIF-1. nih.gov Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, targeting it for degradation. nih.gov Molecular docking studies have revealed that the L-isomer of Noopept, as well as its metabolite L-isomer of N-phenyl-acetylprolyl, can bind to the active site of PHD2. nih.govresearchgate.net This binding is comparable in efficiency to known inhibitors of the enzyme. nih.govresearchgate.net By inhibiting PHD2, the degradation of HIF-1α is reduced, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in the adaptive response to hypoxia. nih.govresearchgate.net
Interactive Data Tables
Table 1: Effect of Cycloprolylglycine on AMPA Receptor Currents
| Compound | Concentration | Effect on AMPA Current | Reference |
| Cycloprolylglycine | 10⁻⁶ M | 155% of control | researchgate.net |
Table 2: Effect of Noopept on Transcriptional Factor DNA-Binding Activity
| Compound | Concentration | Target Transcriptional Factor | Effect | Reference |
| Noopept | 10 µM | HIF-1 | Increased DNA-binding activity | nih.govresearchgate.net |
| Noopept | 10 µM | CREB, NF-κB, p53, etc. | No significant effect | nih.govresearchgate.net |
Effects on Specific Transcription Factors (e.g., CREB, NFAT, NF-κB)
Studies investigating the effects of N-phenylacetyl-L-prolylglycine ethyl ester on the DNA-binding activity of several key transcription factors have yielded specific results. In a study utilizing HEK293 cells, the compound was evaluated for its influence on transcription factors including cAMP response element-binding protein (CREB), nuclear factor of activated T-cells (NFAT), and nuclear factor-kappa B (NF-κB). nih.gov The research demonstrated that at a concentration of 10 μM, N-phenylacetyl-L-prolylglycine ethyl ester did not alter the DNA-binding activity of CREB, NFAT, or NF-κB. nih.govresearchgate.net The effect was found to be specific to other transcription factors not listed here. nih.gov
| Transcription Factor | Effect of N-phenylacetyl-L-prolylglycine ethyl ester | Source |
| CREB | No significant change in DNA-binding activity | nih.govresearchgate.net |
| NFAT | No significant change in DNA-binding activity | nih.govresearchgate.net |
| NF-κB | No significant change in DNA-binding activity | nih.govresearchgate.net |
Neurotrophic Factor Induction
The compound N-phenylacetyl-L-prolylglycine ethyl ester has been shown to influence the expression of important neurotrophic factors. nih.govresearchgate.net
Brain-Derived Neurotrophic Factor (BDNF) Upregulation
Research has established that N-phenylacetyl-L-prolylglycine ethyl ester increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. nih.govresearchgate.net BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov Furthermore, cycloprolylglycine, an endogenous dipeptide and a metabolite of N-phenylacetyl-L-prolylglycine ethyl ester, has been shown to increase BDNF in cell culture. wikipedia.org
Nerve Growth Factor (NGF) Expression
In addition to its effects on BDNF, studies have also demonstrated that N-phenylacetyl-L-prolylglycine ethyl ester enhances the expression of Nerve Growth Factor (NGF) in the hippocampus. nih.govresearchgate.net
| Neurotrophic Factor | Effect of N-phenylacetyl-L-prolylglycine ethyl ester | Location | Source |
| BDNF | Increased expression | Hippocampus | nih.govresearchgate.net |
| NGF | Increased expression | Hippocampus | nih.govresearchgate.net |
Oxidative Stress and Inflammatory Response Modulation
The derivative of this compound demonstrates capabilities in modulating biological pathways related to oxidative stress and inflammation. nih.govwikipedia.org
Enhancement of Antioxidant Systems
N-phenylacetyl-L-prolylglycine ethyl ester has been found to reduce oxidative stress. nih.govresearchgate.net This is achieved through the enhancement of the activity of the body's antioxidant systems. nih.govresearchgate.net
Anti-inflammatory Pathways (e.g., MAPK-NF-κB)
The mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central to the inflammatory process. nih.govnih.govresearchgate.net NF-κB is a transcription factor that, when activated, moves to the nucleus to induce the expression of pro-inflammatory genes. nih.gov The MAPK pathway is a preceding signaling cascade that can lead to the activation of NF-κB. nih.govresearchgate.net Research indicates that N-phenylacetyl-L-prolylglycine ethyl ester exerts anti-inflammatory effects. wikipedia.org Specifically, it has been shown to repress stress-induced kinases such as pSAPK/JNK and pERK1, which are components of the MAPK pathway. nih.gov
Synaptic Plasticity and Neural Communication Mechanisms
The precise molecular mechanisms underpinning the effects of this compound on synaptic plasticity and neural communication are not yet fully elucidated in scientific literature. However, by examining the activities of structurally related compounds and its constituent amino acids, L-proline and glycine (B1666218), we can infer potential pathways through which it may exert its influence. The neuroactivity of related dipeptides, particularly derivatives of prolylglycine (B1581105), suggests that this compound could play a role in modulating synaptic strength and intercellular signaling in the central nervous system.
Research into compounds structurally similar to this compound, such as N-Phenylacetyl-L-prolylglycine ethyl ester (commercially known as Noopept), and its primary metabolite, cycloprolylglycine, offers significant clues. wikipedia.orgnih.gov Studies on these molecules have revealed effects on neurotrophic factor expression and receptor modulation, which are fundamental to synaptic plasticity. wikipedia.org
One of the key mechanisms by which related compounds are thought to function is through the potentiation of brain-derived neurotrophic factor (BDNF) expression. wikipedia.org BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. An increase in BDNF levels is strongly associated with enhanced synaptic plasticity, learning, and memory.
Furthermore, the modulation of glutamate receptors, particularly AMPA receptors, is another significant pathway. wikipedia.org AMPA receptors are primary mediators of fast excitatory synaptic transmission in the brain. By positively modulating these receptors, related prolylglycine dipeptides can enhance the strength of synaptic connections, a process central to long-term potentiation (LTP), which is a cellular basis for learning and memory. wikipedia.orgwikipedia.org
The constituent amino acids of this compound also have well-established roles in neurotransmission. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it activates strychnine-sensitive glycine receptors to induce an inhibitory postsynaptic potential. wikipedia.orgnih.gov Conversely, glycine also acts as a required co-agonist at excitatory NMDA receptors, highlighting its complex role in regulating neuronal excitability. wikipedia.org L-proline has been shown to act as a weak agonist at both NMDA and non-NMDA glutamate receptors, as well as at glycine receptors, suggesting it can also influence synaptic transmission. nih.gov
Detailed Research Findings on Related Compounds
To understand the potential actions of this compound, it is useful to review the detailed research findings on its structural analogs.
| Compound/Component | Research Finding | Implication for Synaptic Plasticity & Neural Communication |
| N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept) | Increases the expression of BDNF and NGF in the hippocampus. | Enhanced neurotrophic support can lead to increased synaptogenesis and synaptic strength. |
| Modulates AMPA receptor function. wikipedia.org | Potentiation of excitatory synaptic transmission and facilitation of LTP. wikipedia.org | |
| Cycloprolylglycine (cGP) | Acts as a positive allosteric modulator of AMPA receptors. wikipedia.org | Enhances the response to glutamate, strengthening synaptic connections. |
| Shown to improve spatial memory in animal models. nih.gov | Suggests a role in cognitive processes that rely on synaptic plasticity. | |
| L-Proline | Weak agonist at glutamate and glycine receptors. nih.gov | Can directly influence both excitatory and inhibitory neurotransmission. |
| Glycine | Inhibitory neurotransmitter in the spinal cord and brainstem. wikipedia.org | Modulates motor and sensory signaling. wikipedia.org |
| Co-agonist at NMDA receptors. wikipedia.org | Essential for the activation of a key receptor involved in synaptic plasticity. |
These findings on related molecules provide a strong basis for hypothesizing that this compound may influence synaptic plasticity and neural communication through a combination of neurotrophic factor modulation, direct receptor interaction, and influencing the balance of excitatory and inhibitory neurotransmission. However, direct experimental evidence is necessary to confirm these potential mechanisms for this compound itself.
Academic Research into Preclinical Biological Activities
Investigation of Cognitive Enhancement and Memory Processes
The dipeptide structure of 1-Carboxy-L-prolylglycine is central to its nootropic effects, with extensive research highlighting its role in cognitive enhancement and memory processes. Studies on its prodrug, N-Phenylacetyl-L-prolylglycine ethyl ester, have shown it to be significantly more potent than piracetam, a conventional cognitive enhancer. nih.govresearchgate.net Unlike piracetam, which primarily aids the initial stages of memory, this compound positively influences memory consolidation and retrieval. researchgate.net
In animal models, particularly those with compromised brain function, the administration of its derivatives has demonstrated a notable improvement in memory. examine.com Research in rats has indicated an anti-amnesiac effect that can accumulate with repeated administration. examine.com However, the cognitive-enhancing effects appear to be species-dependent, with studies on mice showing variations in long-term memory improvement among different strains. examine.com
One of the key mechanisms underlying these cognitive benefits is the compound's ability to increase the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), within the hippocampus. nih.gov In a study involving human subjects with cognitive ailments of vascular or post-traumatic origin, a 20mg daily dose of the ethyl ester derivative was found to be more effective in improving Mini-Mental State Examination (MMSE) scores compared to a 1200mg daily dose of piracetam. examine.com
| Compound | Relative Potency | Memory Processes Affected | Key Mechanism | Human Study Outcome (Cognitive Ailment) |
|---|---|---|---|---|
| N-Phenylacetyl-L-prolylglycine ethyl ester | 1000 times more potent than Piracetam | Consolidation and Retrieval | Increased hippocampal NGF and BDNF | Improved MMSE scores |
| Piracetam | Baseline | Early stages | Modulation of ion channels | Less effective than the prolylglycine (B1581105) derivative |
Neuroprotective Efficacy in Experimental Models of Brain Damage
The neuroprotective properties of this compound and its derivatives have been extensively documented in various experimental models of brain damage. researchgate.netwikipedia.org These compounds have shown efficacy in models of brain ischemia, stroke, and traumatic brain injury. researchgate.netwikipedia.org The mechanisms contributing to this neuroprotection are multifaceted and include antioxidant and anti-inflammatory actions, the inhibition of glutamate-induced excitotoxicity, a reduction in the neurotoxic effects of excess calcium, and the improvement of blood rheology. researchgate.netwikipedia.org
A significant finding is the compound's ability to activate Hypoxia-inducible factor 1 (HIF-1). nih.govresearchgate.net HIF-1 is a crucial transcription factor that orchestrates the adaptive response to low oxygen conditions, making its activation a key strategy for neuroprotection in cerebral ischemia and other hypoxic states. nih.govresearchgate.net
In a cellular model designed to mimic Alzheimer's disease through Aβ25-35-induced toxicity in PC12 cells, pretreatment with the ethyl ester derivative demonstrated significant neuroprotective effects. The compound improved cell viability, decreased the rate of apoptosis, lowered levels of reactive oxygen species and intracellular calcium, and stabilized the mitochondrial membrane potential. researchgate.net Furthermore, research on Glycine-Proline-Glutamate (GPE), the N-terminal tripeptide of IGF-1 which shares structural similarities, has also confirmed neuroprotective effects in immature rat brains following hypoxic-ischemic injury. nih.govsigmaaldrich.com
| Experimental Model | Observed Neuroprotective Effects | Underlying Mechanism |
|---|---|---|
| In vivo brain ischemia | Reduced neuronal damage | Antioxidant, anti-inflammatory, improved blood rheology |
| In vitro Aβ25-35 toxicity (PC12 cells) | Increased cell viability, reduced apoptosis, decreased ROS and intracellular calcium | Stabilization of mitochondrial membrane potential |
| Hypoxic-ischemic injury in rats | Reduced neuronal death | Activation of HIF-1 |
Anxiolytic and Psychostimulatory Effects in Animal Models
In addition to its nootropic and neuroprotective activities, this compound derivatives exhibit both anxiolytic and mild psychostimulatory properties. examine.com This dual action provides a unique profile compared to other cognitive enhancers. The anxiolytic effect has been observed to be selective and is a distinct pharmacological feature of the compound. researchgate.net
Research suggests that the primary metabolite of the ethyl ester derivative is responsible for its anxiety-reducing effects in rodent models. examine.com A proposed mechanism for this anxiolytic action involves the enhancement of tonic inhibitory neurotransmission in the hippocampus, a brain region rich in benzodiazepine (B76468) receptors and heavily implicated in anxiety regulation. examine.com In a human study involving individuals with cognitive impairments, administration of the compound led to improvements in mood, as well as reductions in anxiety, irritability, and apathy. examine.com
Modulation of Metabolic Disturbances
While research on the systemic metabolic effects of this compound is limited, studies have shed light on its ability to modulate metabolic processes within the brain, particularly under conditions of stress. In vitro studies have shown that it can counteract the hypoxia-induced reduction in ATP levels, indicating a role in preserving cellular energy metabolism. nih.gov
Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 1-Carboxy-L-prolylglycine from other metabolites prior to detection and analysis. The choice of technique depends on the compound's properties, such as its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for analyzing non-volatile, polar compounds like peptides and their derivatives in biological fluids. For dipeptides such as prolyl-glycine (Pro-Gly), a close structural analog of this compound, Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution form of HPLC, has been successfully employed.
In a comprehensive study aimed at quantifying dipeptides in biological tissues, a UPLC-MS/MS method was developed that successfully identified and quantified 36 different dipeptides, including Pro-Gly. nih.gov To enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, dipeptides are often derivatized with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which targets primary and secondary amine groups. nih.gov This derivatization is crucial for achieving the sensitivity needed for metabolite profiling. nih.gov
Another study focusing on the related tripeptide Proline-Glycine-Proline (PGP) utilized a Jupiter column with a gradient of acidified water and acetonitrile (B52724) to achieve chromatographic separation in just three minutes. nih.gov Such rapid gradient methods are vital for high-throughput analysis in clinical and research settings. Given that this compound possesses two carboxylic acid groups and a secondary amine, a similar reversed-phase HPLC approach with derivatization would be a suitable strategy for its separation and profiling.
Table 1: HPLC Parameters for Analysis of Related Peptides
| Analyte | Column Type | Mobile Phase | Derivatization Reagent | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Prolyl-Glycine (Pro-Gly) | Reversed-Phase UPLC | Not specified | AccQ-Tag™ (AQC) | 3.73 | nih.gov |
| Proline-Glycine-Proline (PGP) | Jupiter C18 | Water/Acetonitrile (acidified) | None | 1.1 | nih.gov |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. hmdb.ca Small, polar, and non-volatile molecules like dipeptides and carboxylic acids are not directly amenable to GC analysis. nih.gov Therefore, a critical prerequisite for their analysis by GC is a chemical derivatization step to increase their volatility and thermal stability.
Common derivatization strategies for compounds containing carboxyl and amine groups, such as this compound, involve esterification of the carboxylic acid groups and acylation or silylation of the amine and any hydroxyl groups. For instance, γ-glutamyl peptides have been successfully analyzed by GC-MS after conversion to their corresponding pyroglutamate (B8496135) methyl ester pentafluoropropione amide derivatives. nih.gov This process involves esterification with acidified methanol (B129727) followed by acylation. nih.gov A similar two-step derivatization would be necessary to analyze this compound, converting its two carboxyl groups and the secondary amine into less polar, more volatile functional groups suitable for GC separation.
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of biomolecules, providing information on molecular weight and structure. When coupled with a separation technique like GC or HPLC, it offers unparalleled specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection capabilities of MS. Following the necessary derivatization of this compound, the resulting volatile derivative can be introduced into the GC-MS system. As the compound elutes from the GC column, it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related high-mass fragment) and a unique pattern of fragment ions, which serves as a chemical fingerprint. nih.gov This fragmentation pattern is highly reproducible and can be used for definitive identification by matching it against spectral libraries. nih.gov For quantitative studies, selected-ion monitoring (SIM) can be employed, where the instrument is set to detect only specific ions characteristic of the target analyte, significantly enhancing sensitivity and selectivity. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile, and thermally labile molecules like peptides. nih.gov It is the most common ion source used in LC-MS applications for metabolomics and proteomics. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating fine, charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced with minimal fragmentation.
For a compound like this compound, ESI would typically produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Due to the presence of two carboxylic acid groups, negative ion mode may offer higher sensitivity. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. In this process, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This technique, known as Multiple Reaction Monitoring (MRM) when specific precursor-product transitions are monitored, provides exceptional specificity and is the gold standard for quantification in complex matrices. nih.govnih.gov
Table 2: Mass Spectrometry Parameters for Analysis of Related Peptides
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Method | Reference |
|---|---|---|---|---|---|
| Prolyl-Glycine (derivatized) | Positive ESI | 343.0 | 171.1 | UPLC-MS/MS (MRM) | nih.gov |
| Proline-Glycine-Proline | Positive ESI | 270 | 173, 70 | LC-MS/MS (MRM) | nih.gov |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis in terms of mass resolution and accuracy. nih.govglpbio.com This technique traps ions in a strong magnetic field, where they are excited into a circular path. The frequency of this circular motion, the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio. By detecting the image current produced by these orbiting ions and performing a Fourier transform, a mass spectrum of exceptionally high resolution is obtained.
The primary advantage of FT-ICR MS in the analysis of this compound is its ability to provide an unambiguous determination of the compound's elemental formula. glpbio.com With mass accuracy in the sub-parts-per-million (ppm) range, it can easily distinguish between isobars (compounds with the same nominal mass but different exact masses). This capability is crucial in untargeted metabolomics, where thousands of compounds are present, and confident identification is paramount. While not a routine quantitative tool, FT-ICR MS is invaluable for the initial discovery and definitive structural confirmation of novel metabolites or for resolving ambiguities in complex metabolite profiles. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used for the structural elucidation of molecules in solution. optica.orgspectralservice.de For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY) NMR experiments are instrumental in confirming its covalent structure and stereochemistry. walisongo.ac.idacs.org
¹H NMR Spectroscopy
In ¹H NMR analysis, the chemical environment of each proton in the molecule determines its resonance frequency (chemical shift, δ), which is reported in parts per million (ppm). The spectrum of this compound would be characterized by distinct signals corresponding to the protons of the proline ring, the glycine (B1666218) methylene (B1212753) group, and the alpha-protons of both amino acid residues.
A key diagnostic signal is the proton of the carboxylic acid group (-COOH), which is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The protons on the carbons alpha to the carbonyl groups are also shifted downfield. The order in which the amino acids are connected in a dipeptide influences the chemical shift of the α-protons. acs.org The protons of the proline ring exhibit a complex splitting pattern due to their constrained cyclic structure. Two-dimensional correlation spectroscopy (COSY) is particularly useful for assigning these coupled protons by identifying which protons are spin-coupled to each other. walisongo.ac.id
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the peptide bond and the carboxylic acid are the most deshielded, typically appearing in the 160-180 ppm region. libretexts.org The α-carbons of the proline and glycine residues resonate at lower chemical shifts, followed by the carbons of the proline ring.
Detailed Research Findings
Research on dipeptides demonstrates that NMR is a primary tool for confirming identity and purity. spectralservice.de The analysis of ¹H NMR spectra provides crucial information through chemical shifts, signal integration (relative number of protons), and splitting patterns (multiplicity), which reveals neighboring protons. researchgate.netnih.gov For this compound, samples are typically dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O). walisongo.ac.id The specific chemical shifts can be influenced by factors like solvent, pH, and temperature.
Below is a representative table of expected NMR chemical shifts for this compound, compiled from typical values for its constituent parts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for proline and glycine residues in peptides and related structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |
|---|---|---|---|
| Proline α-CH | ~4.3 - 4.5 | ~60 - 63 | Doublet of doublets (dd) |
| Proline β-CH₂ | ~1.9 - 2.2 | ~29 - 32 | Multiplet (m) |
| Proline γ-CH₂ | ~1.8 - 2.1 | ~24 - 27 | Multiplet (m) |
| Proline δ-CH₂ | ~3.5 - 3.7 | ~47 - 50 | Multiplet (m) |
| Glycine α-CH₂ | ~3.8 - 4.0 | ~41 - 44 | Singlet (s) or AB quartet |
| Proline C=O (Carboxyl) | - | ~175 - 180 | - |
| Peptide Bond C=O | - | ~170 - 174 | - |
| Carboxyl OH | ~10 - 12 | - | Broad singlet (br s) |
UV-Vis Spectrophotometric Quantification
UV-Visible (UV-Vis) spectrophotometry is a common analytical method for the quantitative determination of compounds in solution. optica.org The technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For peptides and proteins, UV absorbance is primarily dictated by the presence of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and, to a lesser extent, the peptide bond itself. thermofisher.com
This compound lacks aromatic side chains, which are strong chromophores in the near-UV range (250-300 nm). Therefore, direct quantification using these wavelengths is not feasible. optica.org However, quantification can be achieved by measuring the absorbance of the peptide bond in the far-UV region, typically between 190 nm and 230 nm. nih.govconsensus.app The proline residue itself exhibits significant absorbance that begins at around 200 nm and decreases sharply, bottoming out near 240 nm. sielc.com
Detailed Research Findings
The quantification of this compound using UV-Vis spectrophotometry presents challenges due to the lack of a strong, unique chromophore. Analysis must be performed in the far-UV range, where the peptide bond absorbs. This approach requires careful selection of buffers and solvents, as many common reagents also absorb in this region. sielc.com For example, low UV-transparent mobile phases like acetonitrile and water, with buffers such as phosphoric acid, are recommended for analyses below 230 nm. sielc.com
A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at a fixed wavelength (e.g., 214 nm). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Validation of the method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netugm.ac.id While a specific validated method for this compound is not detailed in the literature, the principles are well-established for similar non-aromatic peptides.
The table below outlines the typical parameters for a validated UV-Vis spectrophotometric method for quantifying a non-aromatic dipeptide like this compound.
Table 2: Representative Parameters for UV-Vis Spectrophotometric Quantification Based on general methods for non-aromatic peptides and related compounds. researchgate.net
| Parameter | Typical Value / Range | Description |
|---|---|---|
| Wavelength (λmax) | 210 - 220 nm | Wavelength of maximum absorbance, primarily due to the peptide bond. |
| Concentration Range | e.g., 5 - 50 µg/mL | The range over which the method is linear and accurate. |
| Linearity (r²) | ≥ 0.999 | Correlation coefficient indicating how well the calibration data fit a straight line. researchgate.net |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results (Relative Standard Deviation). researchgate.net |
| Limit of Detection (LOD) | ~1 - 2 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~4 - 6 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |
Structure Activity Relationship Sar Studies and Peptidomimetic Design
Conformational and Stereochemical Influences on Activity
The biological activity of peptides is intrinsically linked to their three-dimensional structure and the specific arrangement of their atoms in space. For the prolylglycine (B1581105) motif, both the unique conformational constraints of proline and the flexibility of glycine (B1666218) play pivotal roles.
Stereochemistry is a critical factor driving the potency and pharmacokinetics of bioactive molecules. nih.gov Biological systems are inherently chiral, and thus often exhibit a strong preference for one stereoisomer over another. nih.gov Studies on proline-rich peptides have demonstrated that binding to their targets is highly stereospecific; for example, (D-proline)₁₁ does not bind to profilin, unlike its L-proline counterpart. nih.gov Similarly, investigations into analogs of the natural product acivicin (B1666538) revealed that only the natural (5S, αS) isomers displayed significant biological activity, suggesting that stereochemistry is crucial for recognition by cellular transporters and target enzymes. nih.gov The enantiomer of a potent derivative was approximately 10-fold less active, while its diastereoisomers were completely inactive. nih.gov This underscores that both the absolute configuration of the individual amino acids and their relative arrangement are paramount for the biological function of prolylglycine-containing molecules.
Impact of N-Acylation and C-Terminal Modifications on Biological Profile
Modifying the N- and C-termini of peptides is a common strategy to enhance their therapeutic potential by improving stability, altering charge, and modulating biological activity. nih.govjpt.comresearchgate.netsigmaaldrich.com
N-terminal acetylation is a frequent modification that neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability against degradation by aminopeptidases. sigmaaldrich.com A prominent example is seen with the tripeptide Pro-Gly-Pro (PGP), a chemoattractant derived from collagen. researchgate.netglpbio.com Its N-acetylated form, Ac-PGP, is resistant to degradation by the enzyme leukotriene A4 hydrolase, leading to sustained inflammatory signals. researchgate.net This increased stability translates to potent biological activity. researchgate.netnih.gov Structure-activity relationship studies on N-acetyl-PGP analogs have provided insights into the structural requirements for activity, as shown in the table below.
| Peptide Analog | Bioactivity (EC₅₀, mM) | Antagonist Activity (ID₅₀, mM) |
|---|---|---|
| N-acetyl-Pro-Gly-Pro (Ac-PGP) | 0.5 | Not Active |
| Ala-Pro-Gly-Pro-Arg | 0.34 | Not Active |
| N-acetyl-Pro-Gly | 3.4 | Not Active |
| Pro-Gly-Pro (PGP) | 15 | Not Active |
| Gly-Pro-Hyp | No Detectable Activity | 20 |
| Pro-Gly | No Detectable Activity | Not Active |
C-terminal modifications also significantly influence a peptide's biological profile. nih.govresearchgate.net Amidation is a common modification that replaces the C-terminal carboxyl group with a carboxamide, neutralizing the negative charge. jpt.com This change can increase the peptide's hydrophobicity, enhance its stability against carboxypeptidases, and improve its binding to receptors by mimicking the structure of native proteins. nih.govresearchgate.net Other C-terminal modifications, such as conversion to esters or alcohols, can also impact activity, stability, and membrane permeability, sometimes serving as a prodrug strategy. nih.govresearchgate.net
Contribution of Specific Amino Acid Residues to Functional Properties
The individual amino acid components of the 1-Carboxy-L-prolylglycine motif are fundamental to its function. Proline and glycine residues are frequently found in the turn and loop structures of proteins, where they play important roles in protein folding and chain compaction. nih.govquora.com
The proline residue, with its conformationally restricted ring, often serves as a critical recognition element for binding to target proteins and enzymes. nih.govnih.gov Its rigid structure helps to pre-organize the peptide backbone into a conformation that is favorable for binding, reducing the entropic penalty upon interaction. nih.gov The importance of the GP dipeptide has been highlighted in studies of the tetracycline (B611298) efflux protein Tet(L), where mutations in the conserved GP dipeptide motif disrupted transport activity, suggesting this region is involved in the conformational changes required for function. nih.govnih.gov
The glycine residue's flexibility is also crucial. While seemingly simple, this flexibility allows the peptide backbone to adopt specific turn structures, such as the type II β-turn, which are critical for the activity of many biologically active peptides. nih.gov However, this flexibility can also be detrimental if not properly constrained. A study of analogs of the E. coli heat-stable enterotoxin (ST) demonstrated that substituting the native proline residue with glycine resulted in a significant loss of binding affinity.
| Peptide Analog | Binding Affinity (Kᵢ, M) |
|---|---|
| ST (native 18-amino-acid peptide) | 10⁻⁹ |
| ST[5-18]proline (contains Pro at position 12) | 10⁻⁷ |
| ST[5-18]glycine (Pro at position 12 substituted with Gly) | 10⁻⁶ |
This 10-fold decrease in affinity upon replacing proline with glycine highlights the importance of the conformational restriction provided by proline for high-affinity receptor binding. nih.gov Similarly, another study found that each substitution of glycine for proline in proline undecamers reduced binding affinity to the protein profilin by approximately 1 kcal/mol, an effect attributed to the increased rotational freedom and thus unfavorable entropic cost of the glycine-containing peptides. nih.gov
Rational Design of Prolylglycine-Based Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govlongdom.org The prolylglycine scaffold is an attractive starting point for the rational design of such molecules.
The rational design of peptidomimetics begins with identifying the key structural elements of the parent peptide responsible for its biological activity, known as the pharmacophore. nih.gov This involves structure-activity relationship (SAR) studies to determine the minimal active sequence and the critical amino acid residues. nih.gov Once the pharmacophore is defined, the next step is to introduce conformational constraints to stabilize the bioactive conformation. nih.govlongdom.org This can be achieved through cyclization, incorporating rigid linkers, or using non-natural amino acids. The final step involves replacing the peptide backbone with a non-peptide scaffold that maintains the correct spatial orientation of the pharmacophoric elements, resulting in a small molecule with improved drug-like properties. nih.govlongdom.orglifechemicals.com
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in peptidomimetic design. nih.govnih.gov These amino acids, which are not one of the 20 proteinogenic amino acids, can be used to introduce a wide range of chemical functionalities and structural constraints. nih.govnih.govyoutube.com For example, α,α-dialkyl glycines, such as 1-aminocyclohexane-1-carboxylic acid (Ac6c), can be used to create peptidomimetics with enhanced activity. nih.gov Proline analogues, such as those with substitutions on the ring (e.g., α-methylproline), can be used to further restrict the conformation of the peptide backbone and fine-tune its biological properties. sigmaaldrich.comresearchgate.net The use of ncAAs can lead to peptides with increased resistance to proteolytic degradation and improved stability. nih.gov
Bifunctional molecules are designed to interact with two or more biological targets simultaneously. This can be achieved by linking two distinct pharmacophores together, often via a chemical linker. nih.gov In the context of a prolylglycine scaffold, one could envision designing a bifunctional analog where the prolylglycine motif provides one binding element, and a second active moiety is attached, for example, at the N- or C-terminus. Such a design could lead to molecules with novel therapeutic profiles, such as dual inhibitors or molecules that can bridge two different proteins. While the general principles for creating bifunctional prodrugs and other agents are established nih.gov, specific examples based on the this compound scaffold are not widely reported in the literature, representing an area for future research.
Computational and Theoretical Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This modeling helps to understand and visualize the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The goal is to find the binding mode with the lowest free energy of binding. nih.gov For peptides like 1-Carboxy-L-prolylglycine and its derivatives, docking studies can identify potential protein targets and elucidate the structural basis of their activity. nih.gov
A key aspect of this modeling is understanding the flexibility of both the ligand and the receptor. While some models keep the receptor rigid to save computational time, allowing for flexibility in both molecules can provide a more accurate representation of the binding event. sav.sk The process often involves generating a large number of possible binding poses and then using a scoring function to rank them, with the top-ranking poses representing the most likely binding modes. nih.gov Validation of a docking method is crucial and is often done by "redocking" a known ligand into its crystal structure receptor; a low root mean square deviation (RMSD) value (typically <2 Å) between the predicted pose and the known pose indicates a valid docking protocol. nih.gov
While specific docking studies on this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights. For instance, the neurotropic agent Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) and its metabolites have been the subject of docking studies. These studies have successfully modeled the interaction of these prolylglycine-containing compounds with their target receptors, providing a basis for understanding their mechanism of action. researchgate.net Such studies are foundational for the rational design of new, more potent, or selective therapeutic agents based on the prolylglycine (B1581105) scaffold. nih.gov
Computational modeling of ligand-receptor interactions is a dynamic field, with methods constantly being refined to better account for factors like solvent effects and protein flexibility, thereby increasing the predictive power of in silico analyses. sav.skescholarship.org
In Silico Prediction of Biological Activities and Binding Affinities
Beyond predicting binding poses, computational tools can forecast the potential biological activities of peptides. mdpi.com This is often achieved through sophisticated workflows that utilize machine learning, quantitative structure-activity relationship (QSAR) models, and databases of known bioactive peptides. mdpi.comnih.gov These in silico approaches are cost-effective and time-efficient methods for screening large numbers of peptides for potential therapeutic applications before undertaking laboratory experiments. nih.gov
The general workflow begins with the peptide sequence. This sequence is then analyzed by various software and web servers that predict a wide range of properties. These can include general characteristics like potential toxicity or allergenicity, as well as specific biological functions. mdpi.comnih.gov For example, peptides can be screened for their potential to act as inhibitors of enzymes like angiotensin-converting enzyme (ACE) or dipeptidyl peptidase-IV (DPP-IV), which are targets for treating hypertension and type 2 diabetes, respectively. researchgate.netresearchgate.net Other predicted activities can include antimicrobial, antioxidant, and anticancer effects. mdpi.comnih.gov
Several specialized databases and prediction tools are available for this purpose. BIOPEP-UWM, for instance, is a comprehensive database that not only contains sequences of known bioactive peptides but also tools to predict the bioactivity profile of a given protein or peptide sequence. nih.govresearchgate.net Other tools use machine learning algorithms, such as support vector machines (SVM), trained on large datasets of peptides with known activities to predict the function of new sequences. mdpi.com
🖥️ Interactive Table: In Silico Bioactivity Prediction Tools for Peptides
| Tool/Database | Predicted Property/Activity | Methodology |
|---|---|---|
| BIOPEP-UWM | ACE inhibitory, DPP-IV inhibitory, antioxidant, etc. | Database mining and sequence alignment. nih.gov |
| ToxinPred | Toxicity of peptides. | Machine learning-based prediction. mdpi.com |
| iBitter-SCM | Prediction of bitter peptides. | Scoring card method with sequence features. mdpi.com |
| MLBP | Multi-label prediction of bioactivities (e.g., anticancer, antimicrobial). | Multi-label deep learning approach. mdpi.com |
| Las Vegas Algorithm | QSAR models for antioxidant and ACE-inhibitory activity. | Statistical and correlative prediction methods. mdpi.com |
These predictive models analyze the peptide based on its amino acid composition and sequence, calculating a probability or score for various biological activities. mdpi.com While these in silico predictions are powerful for initial screening and hypothesis generation, they must be validated through in vitro and in vivo experiments to confirm the biological activity. researchgate.net
Computational Conformational Analysis of Prolylglycine Peptides
The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. nih.gov Computational conformational analysis aims to determine the stable, low-energy shapes a peptide can adopt in solution. scilit.com Peptides, particularly short ones like prolylglycine dipeptides, are often conformationally flexible and can exist as an ensemble of different structures rather than a single rigid one. nih.gov
Various computational methods are employed to explore the conformational landscape of peptides. These include molecular mechanics, molecular dynamics (MD) simulations, and quantum chemical calculations like Density Functional Theory (DFT). nih.govnih.gov MD simulations, for example, can model the movement of a peptide over time in a simulated aqueous environment, revealing its dynamic behavior and preferred conformations. nih.gov These computational results are often combined with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to build and refine conformational models. nih.gov
For peptides containing the L-alanyl-L-prolylglycine repeating sequence, a model for collagen, conformational energy calculations have been used to understand their structure. acs.org Such calculations help in understanding how these peptides self-assemble into larger structures. acs.org For smaller prolylglycine peptides, computational tools like Rosetta are used to explore conformational flexibility, which is crucial for designing peptides with specific shapes for therapeutic purposes, as flexibility can reduce target affinity and specificity. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 1-Carboxy-L-prolylglycine, and how can purity be validated?
To synthesize this compound, use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Optimize coupling efficiency by monitoring reaction times and reagent stoichiometry. For purification, employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity using:
Q. How should researchers design experiments to characterize the stability of this compound under physiological conditions?
Design accelerated degradation studies by varying:
- pH : Test stability in buffers (pH 2–10) at 37°C over 24–72 hours.
- Temperature : Use Arrhenius plots to predict shelf life (e.g., 4°C vs. 25°C).
- Oxidative stress : Add hydrogen peroxide (0.3–3%) to simulate in vivo oxidative environments.
Quantify degradation via LC-MS and compare against fresh compound controls. Include statistical analysis (e.g., ANOVA for time/pH effects) .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Detailed protocols : Specify reagent lot numbers, equipment calibration data, and environmental conditions (e.g., humidity for hygroscopic compounds).
- Negative controls : Include blank runs and spiked samples to validate analytical methods.
- Data archiving : Deposit raw spectra, chromatograms, and computational scripts in repositories like Zenodo or Figshare. Reference these in the main manuscript’s Supporting Information section .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities of this compound for metalloenzymes?
Contradictions may arise from divergent experimental conditions (e.g., ionic strength, co-solvents). To address this:
Q. What methodological frameworks are suitable for analyzing the compound’s role in proline-hydroxylase inhibition pathways?
Apply the PICO framework to structure hypotheses:
- Population : In vitro enzyme assays (recombinant proline hydroxylase).
- Intervention : Dose-response curves for this compound (1–100 µM).
- Comparison : Positive controls (e.g., α-ketoglutarate analogs).
- Outcome : IC50 values and Ki calculations via Lineweaver-Burk plots.
Use FINER criteria to ensure feasibility and novelty (e.g., testing under hypoxia vs. normoxia) .
Q. How can researchers reconcile conflicting data on the compound’s cytotoxicity in cancer cell lines?
- Systematic review : Meta-analyze studies using PRISMA guidelines, focusing on variables like cell lineage (e.g., HeLa vs. HepG2) and exposure duration.
- Experimental validation : Replicate key studies with standardized MTT assays, controlling for serum concentration and cell passage number.
- Mechanistic probes : Use siRNA knockdown of putative targets (e.g., HIF-1α) to isolate pathways .
Q. What advanced techniques are recommended for elucidating degradation pathways in biological matrices?
- LC-MS/MS with isotopic labeling : Incubate -labeled compound in plasma or liver microsomes to track metabolic byproducts.
- Cryo-EM : Capture transient enzyme-substrate complexes during degradation.
- Machine learning : Train models on fragmentation patterns to predict unknown metabolites .
Methodological Guidance for All Studies
- Literature review : Use Scopus or Web of Science with keywords: “this compound” AND (“synthesis,” “degradation,” “enzyme inhibition”). Filter for peer-reviewed articles (2015–2025) and prioritize journals with Impact Factor >3.0 .
- Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines: Limit main text to 5 key compounds; deposit extended datasets in supplementary files .
- Ethical compliance : For cell-based studies, include IRB approval details and Mycoplasma testing reports in the Methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
